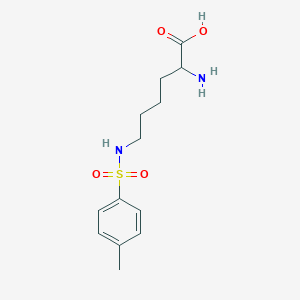

(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Plant Disease Control and Priming Plant Resistance

Recent advances have highlighted the effectiveness of natural compounds in inducing plant resistance against a variety of pathogens. Hexanoic acid (Hx), a natural priming agent, has shown efficacy in a wide range of host plants and pathogens. It activates broad-spectrum defenses, including callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways, and primes pathogen-specific responses. Its role in priming redox-related genes for an antioxidant protective effect suggests its critical utility in limiting necrotrophic infections. This positions Hx as a valuable tool for molecular characterization of plant defenses, underscoring its potential as a model for studying natural plant inducers (Aranega-Bou et al., 2014).

Photodynamic Therapy Enhancement

In the context of photodynamic therapy (PDT), the optimization of protoporphyrin IX (PpIX) accumulation is crucial for improving clinical outcomes. Strategies involving pretreatment to enhance ALA (5-aminolaevulinic acid) uptake and PpIX production have been explored. This includes the use of keratolytics, microdermabrasion, laser ablation, and penetration enhancers to improve the skin's absorption of ALA. Furthermore, temperature modulation and the use of additives that interact with the heme biosynthetic pathway, such as iron-chelating substances, have shown potential in enhancing PpIX content, thereby improving PDT efficacy (Gerritsen et al., 2008).

Environmentally Friendly Corrosion Inhibition

Sulfamic acid has emerged as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. As an alternative electrolyte, it offers a less toxic and more sustainable option for cleaning metallic surfaces compared to traditional hydrochloric and sulfuric acid-based solutions. The use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes has been studied, highlighting the physiochemisorption mechanism and the potential for mixed- and interface-type corrosion inhibition (Verma & Quraishi, 2022).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including hexanoic acid, are important in the context of biocatalyst inhibition, with implications for the production of biofuels and chemicals. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae underscore the need for metabolic engineering strategies to enhance microbial tolerance. This research provides insights into the mechanisms of inhibition and suggests pathways for improving the robustness of microbial strains used in industrial processes (Jarboe et al., 2013).

Direcciones Futuras

The future research directions for this compound could include exploring its potential as an anti-plasmodial drug, as suggested by the study on dipeptide sulfonamides . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

Mecanismo De Acción

Target of Action

H-Lys(Tos)-Oh, also known as (S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid or N-epsilon-Tosyl-L-lysine, is a derivative of the amino acid lysine . As an amino acid derivative, it is likely to interact with various biological targets, including proteins and enzymes.

Mode of Action

As a lysine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . .

Propiedades

IUPAC Name |

2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-10-5-7-11(8-6-10)20(18,19)15-9-3-2-4-12(14)13(16)17/h5-8,12,15H,2-4,9,14H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJAAXSHLGSWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130-76-9 |

Source

|

| Record name | NSC66203 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.